

A Technical Guide to the Chemical Properties of Acetoxyacetone

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Compound of Interest

Compound Name: Acetoxyacetone

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Abstract

Acetoxyacetone (CAS 592-20-1), also known as 2-oxopropyl acetate, is a bifunctional organic molecule containing both a ketone and an ester functional group.[1] This unique structural feature makes it a versatile building block in organic synthesis, particularly in the preparation of various pharmaceutical and organic compounds.[1][2] This document provides an in-depth overview of the primary chemical properties of **acetoxyacetone**, including its physicochemical characteristics, reactivity, and spectral data. Detailed experimental protocols for the determination of these properties are also presented to facilitate laboratory applications.

Physicochemical Properties

Acetoxyacetone is a clear, pale yellow to amber liquid with a nutty odor.[3] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of **Acetoxyacetone**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ O ₃	[3]
Molecular Weight	116.11 g/mol	[3]
Boiling Point	174-176 °C (at 760 mmHg)	[1]
66 °C (at 12 mmHg)	[3]	
Density	1.075 g/mL (at 20 °C)	[1]
Refractive Index	1.413 - 1.416 (at 20 °C)	[4]
Flash Point	71.11 °C	[2]
Vapor Pressure	1.0 mmHg	[3]
Solubility	Soluble in diethyl ether, ethyl acetate, and dichloromethane. Miscible with water but slowly decomposes.	[1]

Reactivity and Stability

Acetoxyacetone is a stable compound under normal conditions.[5] However, it is a combustible material, and its containers may explode when heated.[5] It is incompatible with strong oxidizing agents.[5] Hazardous decomposition products include carbon monoxide and carbon dioxide.[5]

Key reactions involving **acetoxyacetone** include:

- Hydrolysis: In the presence of water, **acetoxyacetone** can slowly hydrolyze to form hydroxyacetone and acetic acid.[2]
- Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds.[2]
- Synthesis of Heterocycles: **Acetoxyacetone** is a precursor for the synthesis of heterocyclic compounds like pyrazoles and oxazoles.[2]

Experimental Protocols

The following sections detail the methodologies for determining the key chemical properties of **acetoxycetone**.

Determination of Boiling Point

The boiling point of **acetoxycetone** can be determined using a distillation apparatus or a capillary method with a Thiele tube.

Protocol using Thiele Tube:

- **Sample Preparation:** Fill a small test tube (fusion tube) to about one-third of its volume with **acetoxycetone**.
- **Capillary Insertion:** Seal one end of a capillary tube and place it, open-end down, into the test tube containing the sample.
- **Apparatus Setup:** Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
- **Heating:** Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil). Heat the side arm of the Thiele tube gently with a Bunsen burner.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue gentle heating until a steady stream of bubbles is observed.
- **Boiling Point Determination:** Turn off the heat and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Measurement of Density

The density of liquid **acetoxycetone** can be accurately measured using a pycnometer or a vibrating tube densimeter.

Protocol using a Pycnometer:

- **Pycnometer Preparation:** Clean and dry a pycnometer of a known volume. Weigh the empty pycnometer.
- **Sample Filling:** Fill the pycnometer with **acetoxycetone**, ensuring there are no air bubbles. Place the stopper and wipe any excess liquid from the outside.
- **Weighing:** Weigh the pycnometer containing the **acetoxycetone**.
- **Temperature Control:** The measurement should be carried out at a constant temperature (e.g., 20 °C) by placing the pycnometer in a temperature-controlled water bath.
- **Calculation:** The density is calculated by dividing the mass of the **acetoxycetone** (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Spectroscopic Analysis

^1H and ^{13}C NMR spectra are crucial for the structural elucidation of **acetoxycetone**.

^1H NMR Spectroscopy Protocol:

- **Sample Preparation:** Prepare a solution by dissolving approximately 5-10 mg of **acetoxycetone** in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is typically operated at a frequency of 300 MHz or higher.
- **Data Acquisition:** Acquire the ^1H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

IR spectroscopy is used to identify the functional groups present in **acetoxycetone**.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

- Instrument Preparation: Ensure the ATR crystal is clean. A background spectrum of the clean, empty crystal should be recorded.
- Sample Application: Place a small drop of liquid **acetoxycetone** directly onto the ATR crystal.
- Data Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups (e.g., C=O stretching for the ketone and ester, C-O stretching).

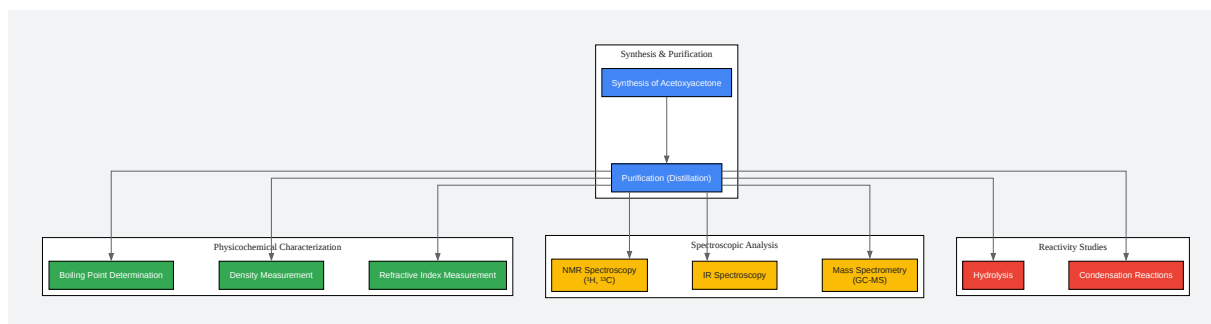
Mass spectrometry provides information about the molecular weight and fragmentation pattern of **acetoxycetone**.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:

- Sample Preparation: Prepare a dilute solution of **acetoxycetone** in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Separation: Inject a small volume (e.g., 1 μL) of the solution into the GC. The GC column (e.g., a nonpolar or medium-polarity capillary column) separates the components of the sample.
- Ionization: As **acetoxycetone** elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Data Analysis: The mass spectrum will show the molecular ion peak (M^+) and various fragment ion peaks. The fragmentation pattern can be used to confirm the structure of the molecule. PubChem lists prominent GC-MS peaks for **acetoxycetone** at m/z 43.0, 86.0, 15.0, 42.0, and 116.0.[3]

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the comprehensive analysis of the chemical properties of a liquid organic compound like **acetoxycetone**.



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Caption: Experimental workflow for **acetoxycetone** analysis.

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